molecular formula C16H23FN2O B5062836 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one CAS No. 6199-20-8

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one

Cat. No.: B5062836
CAS No.: 6199-20-8
M. Wt: 278.36 g/mol
InChI Key: IYPVKQFMVHZOOK-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one typically involves the reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments via nucleophilic substitution . The reaction conditions often include the use of solvents and catalysts to facilitate the nucleophilic substitution process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one involves its interaction with specific molecular targets in the body. It has been shown to inhibit the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that activates cannabinoid receptors CB1 and CB2 . By inhibiting the enzyme monoacylglycerol lipase (MAGL), this compound increases the levels of 2-AG, leading to enhanced activation of cannabinoid receptors and subsequent physiological effects.

Comparison with Similar Compounds

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific targets and applications, highlighting the uniqueness of this compound in its mechanism of action and potential therapeutic uses.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c1-3-4-13(2)16(20)19-11-9-18(10-12-19)15-7-5-14(17)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPVKQFMVHZOOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70387451
Record name ST50590065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6199-20-8
Record name ST50590065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70387451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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